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Compound of Interest

Compound Name: 3-Methoxybenzhydrazide

Cat. No.: B1360060

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzhydrazide (CAS No: 5785-06-8), a versatile organic compound, holds a
significant position in the landscape of medicinal chemistry and drug development. Its
derivatives have garnered attention for a wide range of biological activities, making the precise
elucidation of its molecular structure a critical endeavor. This technical guide provides a
comprehensive overview of the spectroscopic data of 3-Methoxybenzhydrazide, offering a
foundational resource for its identification, characterization, and quality control. As Senior
Application Scientists, we present not just the data, but also the underlying principles and
experimental considerations that ensure the integrity and reproducibility of these spectroscopic
analyses.

This document is structured to provide a deep dive into the four cornerstone spectroscopic
techniques for the characterization of small organic molecules: Nuclear Magnetic Resonance
(NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass
Spectrometry (MS). Each section will detail the expected spectral features of 3-
Methoxybenzhydrazide, grounded in established chemical principles, and will be
accompanied by field-proven experimental protocols.
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Molecular Structure and Key Physicochemical
Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental
properties of 3-Methoxybenzhydrazide.

Property Value Source(s)
Molecular Formula CsH10N20:2 [1]
Molecular Weight 166.18 g/mol [1]
CAS Number 5785-06-8 [1]

White to pale brown crystalline
Appearance [2]

powder
Melting Point 89-95 °C [2]

The molecular structure, depicted below, is key to interpreting the spectroscopic data that
follows.

Caption: Molecular Structure of 3-Methoxybenzhydrazide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a
molecule. For 3-Methoxybenzhydrazide, both *H and *3C NMR provide critical data for
structural confirmation.

A. *H NMR Spectroscopy

The *H NMR spectrum of 3-Methoxybenzhydrazide is expected to show distinct signals for
the aromatic protons, the methoxy group protons, and the hydrazide N-H protons. The
chemical shifts (8) are highly dependent on the solvent used.[3]

Expected *H NMR Data (in DMSO-ds):
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.8 - 10.0 Singlet (broad) 1H -C(=O)NH-
~7.4-75 Multiplet 2H Aromatic C-H
~7.3-7.4 Multiplet 1H Aromatic C-H
~7.0-7.1 Multiplet 1H Aromatic C-H
~4.5 Singlet (broad) 2H -NH:z
~3.8 Singlet 3H -OCHs

Expertise & Experience: Causality Behind Experimental Choices in *H NMR

The choice of a deuterated solvent like DMSO-ds is deliberate.[3] Its ability to form hydrogen
bonds with the N-H protons of the hydrazide group can lead to sharper signals for these
otherwise broad peaks, facilitating their identification. The broadness of the -NH= signal is a
common phenomenon due to quadrupole broadening and chemical exchange with residual
water in the solvent.

Experimental Protocol: tH NMR Sample Preparation
A well-prepared sample is paramount for acquiring a high-quality NMR spectrum.

o Sample Weighing: Accurately weigh 5-25 mg of 3-Methoxybenzhydrazide into a clean, dry
vial.[4]

e Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-ds) to the
vial.[5]

o Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication
may be used if necessary.

 Filtering: If any particulate matter is visible, filter the solution through a small plug of glass
wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
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» Transfer: Carefully transfer the clear solution to the NMR tube.
o Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: General workflow for NMR sample preparation and analysis.

B. *C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of 3-
Methoxybenzhydrazide. Due to the lower natural abundance of 13C, a higher sample
concentration is often required.[4]

Expected 3C NMR Data (in CDCI3):

Chemical Shift (0, ppm) Assignment

~165 - 170 C=0 (Amide)

~159 - 160 C-OCHs (Aromaitic)
~134 - 135 Quaternary Aromatic C
~129 - 130 Aromatic C-H

~118 - 120 Aromatic C-H

~112 - 114 Aromatic C-H

~55 - 56 -OCHs

Authoritative Grounding: The chemical shifts of the aromatic carbons are influenced by the
electronic effects of the methoxy and hydrazide substituents. The carbonyl carbon of the
hydrazide typically resonates at a lower field (higher ppm value) due to the deshielding effect of
the electronegative oxygen and nitrogen atoms. The methoxy carbon appears in the aliphatic
region of the spectrum.[7][8]

Il. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation.
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Expected FT-IR Absorption Bands:

Wavenumber . . . .

(cm—9) Intensity Bond Vibration Functional Group
3300 - 3400 Medium N-H Stretch Amine (-NH2)
3100 - 3300 Medium N-H Stretch Amide (-CONH-)
3000 - 3100 Medium C-H Stretch Aromatic

2850 - 3000 Medium C-H Stretch Methoxy (-OCHs)
1640 - 1680 Strong C=0 Stretch Amide |

1580 - 1620 Medium C=C Stretch Aromatic

1500 - 1550 Medium N-H Bend Amide Il

1200 - 1300 Strong C-O Stretch Aryl Ether

1000 - 1100 Strong C-O Stretch Methoxy

Trustworthiness: The Self-Validating System of FT-IR

The presence of a strong absorption band in the 1640-1680 cm~1 region (Amide I) is a key
indicator of the carbonyl group in the hydrazide moiety. This, coupled with the characteristic N-
H stretching and bending vibrations, provides a high degree of confidence in the identification
of the hydrazide functional group.[9]

Experimental Protocol: KBr Pellet Method for FT-IR

The KBr pellet method is a common technique for analyzing solid samples.

e Grinding: Grind a small amount (1-2 mg) of 3-Methoxybenzhydrazide with approximately
200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
[10][11]

» Pellet Formation: Transfer the finely ground powder to a pellet press die.

o Pressing: Apply pressure (typically 8-10 tons) to the die to form a thin, transparent pellet.[12]
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e Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire
the spectrum.

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

lll. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and elucidation of the
molecular structure.

Expected Mass Spectrometric Data (Electron lonization - EI):

e Molecular lon (M*:): m/z = 166. This corresponds to the molecular weight of 3-
Methoxybenzhydrazide.[1]

o Key Fragment lons:

o m/z = 135: Loss of the -NHNH= group (-N2Hs). This is a common fragmentation pathway
for benzhydrazides.

o m/z = 107: Loss of the -C(=O)NHNH:z group. This corresponds to the methoxybenzene
cation.

o m/z = 77: Loss of the methoxy group (-OCHs) from the m/z=107 fragment, corresponding
to the phenyl cation.

Expertise & Experience: Understanding Fragmentation in EI-MS

Electron lonization (EI) is a "hard" ionization technique that imparts significant energy to the
molecule, leading to extensive fragmentation.[13][14] The fragmentation pattern is a molecular
fingerprint that can be used for structural elucidation. The stability of the resulting fragments
dictates the intensity of their corresponding peaks in the mass spectrum. For 3-
Methoxybenzhydrazide, the formation of the stable methoxybenzoyl cation (m/z = 135) is a
highly probable event.

Experimental Protocol: Electron Impact (El) Mass Spectrometry
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o Sample Introduction: A small amount of the solid 3-Methoxybenzhydrazide sample is
introduced into the mass spectrometer, typically via a direct insertion probe.

e Vaporization: The sample is heated in the ion source to induce vaporization.

¢ lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: General workflow for Electron Impact Mass Spectrometry.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for
the comprehensive characterization of 3-Methoxybenzhydrazide. By understanding the
principles behind each technique and adhering to meticulous experimental procedures,
researchers can confidently verify the identity, purity, and structure of this important molecule.
This foundational knowledge is indispensable for its application in medicinal chemistry, drug
discovery, and the development of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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